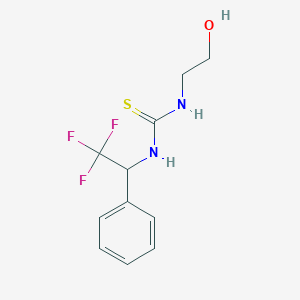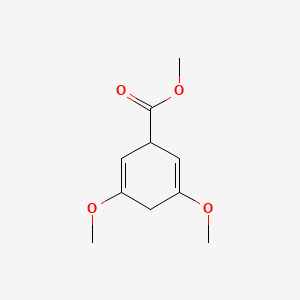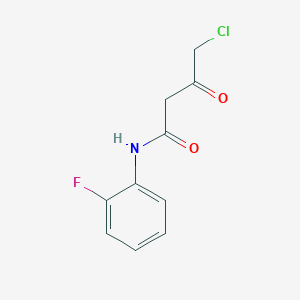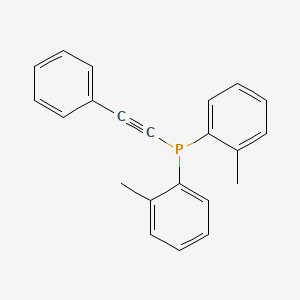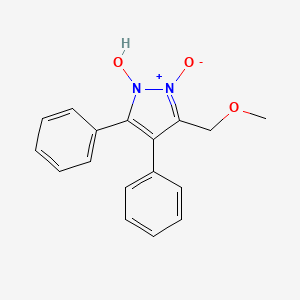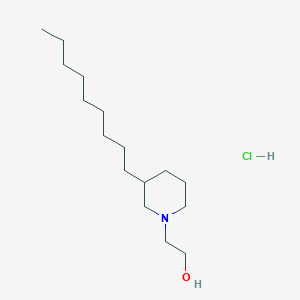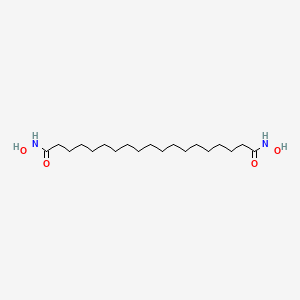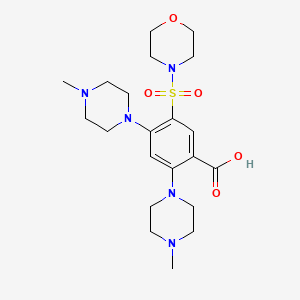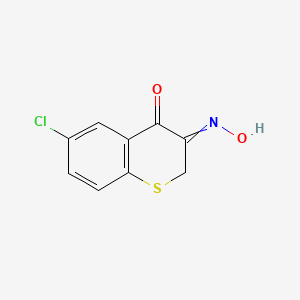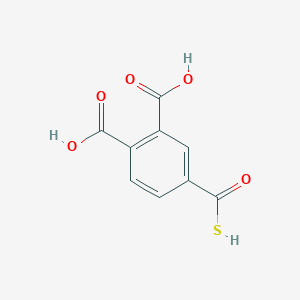
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is an organic compound that belongs to the class of benzenedicarboxylic acids. This compound is characterized by the presence of two carboxylic acid groups and a sulfanylcarbonyl group attached to a benzene ring. It is a derivative of phthalic acid, which is widely used in the production of plasticizers, resins, and dyes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid typically involves the introduction of a sulfanylcarbonyl group to a benzene-1,2-dicarboxylic acid precursor. One common method is the reaction of benzene-1,2-dicarboxylic acid with a thiol compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylcarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols or aldehydes.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学研究应用
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, resins, and plasticizers.
作用机制
The mechanism of action of 4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylcarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phthalic acid: Benzene-1,2-dicarboxylic acid without the sulfanylcarbonyl group.
Isophthalic acid: Benzene-1,3-dicarboxylic acid.
Terephthalic acid: Benzene-1,4-dicarboxylic acid.
Uniqueness
4-(Sulfanylcarbonyl)benzene-1,2-dicarboxylic acid is unique due to the presence of the sulfanylcarbonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzenedicarboxylic acids. This functional group allows for additional synthetic modifications and applications in various fields.
属性
CAS 编号 |
61260-14-8 |
|---|---|
分子式 |
C9H6O5S |
分子量 |
226.21 g/mol |
IUPAC 名称 |
4-sulfanylcarbonylphthalic acid |
InChI |
InChI=1S/C9H6O5S/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)(H,12,13)(H,14,15) |
InChI 键 |
PETNADUQASYWCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)S)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


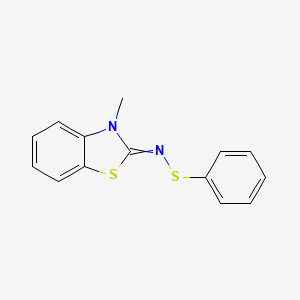

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
